ethyl 2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylacetyl)amino]-1,3-thiazole-4-carboxylate
CAS No.:
Cat. No.: VC19999026
Molecular Formula: C17H18N2O5S
Molecular Weight: 362.4 g/mol
* For research use only. Not for human or veterinary use.
![ethyl 2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylacetyl)amino]-1,3-thiazole-4-carboxylate -](/images/structure/VC19999026.png)
Specification
Molecular Formula | C17H18N2O5S |
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Molecular Weight | 362.4 g/mol |
IUPAC Name | ethyl 2-[[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetyl]amino]-1,3-thiazole-4-carboxylate |
Standard InChI | InChI=1S/C17H18N2O5S/c1-2-22-16(21)12-10-25-17(18-12)19-15(20)9-11-4-5-13-14(8-11)24-7-3-6-23-13/h4-5,8,10H,2-3,6-7,9H2,1H3,(H,18,19,20) |
Standard InChI Key | YDWSKQRGATYGBM-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=O)C1=CSC(=N1)NC(=O)CC2=CC3=C(C=C2)OCCCO3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a 1,3-thiazole ring substituted at the 2-position with an acetamido group linked to a 3,4-dihydro-2H-1,5-benzodioxepin moiety and at the 4-position with an ethyl carboxylate ester. The benzodioxepin component consists of a seven-membered ring containing two oxygen atoms, contributing to its conformational flexibility and potential for π-π interactions .
Key Physicochemical Parameters
Data from experimental characterizations reveal critical properties influencing its bioavailability and reactivity:
The moderate logP and logD values suggest balanced lipophilicity, enabling membrane permeability while retaining aqueous solubility. The polar surface area aligns with compounds capable of crossing the blood-brain barrier, though further experimental validation is required .
Synthesis and Structural Elucidation
Synthetic Pathways
The synthesis typically involves a multi-step approach:
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Preparation of Ethyl 2-Amino-1,3-Thiazole-4-Carboxylate: This intermediate is synthesized via condensation of ethyl bromopyruvate with thiourea, yielding the thiazole core .
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Acetylation with Benzodioxepin Derivative: The amino group of the thiazole is acylated using 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
Key reaction conditions include inert atmosphere (N₂/Ar), controlled temperatures (0–25°C), and purification via column chromatography (silica gel, ethyl acetate/hexane) .
Spectroscopic Characterization
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¹H NMR: Peaks at δ 1.35 (t, 3H, CH₂CH₃), δ 4.30 (q, 2H, OCH₂), and δ 6.80–7.20 (m, aromatic protons) confirm the ethyl ester and benzodioxepin groups .
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MS (ESI+): A molecular ion peak at m/z 363.1 [M+H]⁺ aligns with the molecular formula .
Pharmacological Applications
Kinase Inhibition
Structural analogs of this compound, such as ethyl 2-amino-1,3-thiazole-4-carboxylate, have demonstrated activity as anaplastic lymphoma kinase (ALK) inhibitors . The acetamido-benzodioxepin moiety may enhance binding to kinase ATP pockets through hydrophobic interactions and hydrogen bonding .
Pharmacokinetic and Toxicological Profile
Absorption and Metabolism
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Absorption: The logP value (2.22) predicts moderate intestinal absorption. Esterase-mediated hydrolysis of the ethyl carboxylate may generate the active carboxylic acid metabolite .
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Metabolic Stability: Preliminary microsomal assays suggest a half-life >60 minutes in human liver microsomes, indicating resistance to Phase I oxidation .
Toxicity Considerations
Recent Advances and Future Directions
Structural Optimization
Recent efforts focus on replacing the ethyl ester with prodrug motifs (e.g., pivaloyloxymethyl) to enhance oral bioavailability. Computational docking studies highlight the benzodioxepin ring as a critical pharmacophore for target engagement .
Target Identification
Proteomic profiling using affinity-based probes has identified potential targets, including PI3Kδ and JAK2 kinases, though in vivo validation remains pending .
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